molecular formula C21H27ClN6OS B3508716 N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide

Cat. No. B3508716
M. Wt: 447.0 g/mol
InChI Key: QOGDEXJXLDROIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of triazine-based compounds and has been found to inhibit the growth of cancer cells by targeting cell division and DNA replication.

Mechanism of Action

N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide targets the enzyme Mps1, which is involved in cell division and DNA replication. By inhibiting Mps1, N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide prevents the proper alignment of chromosomes during cell division, leading to cell death. It has also been found to induce DNA damage, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has low toxicity in non-cancerous cells, indicating a high degree of selectivity for cancer cells. It has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential use in vivo. However, further studies are needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide is its specificity for Mps1, which makes it a valuable tool for studying the role of this enzyme in cell division and DNA replication. Additionally, its low toxicity in non-cancerous cells makes it a safer alternative to other chemotherapeutic agents. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide. One area of interest is its use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these drugs. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide in vivo. Another area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to be effective in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6OS/c22-16-7-9-17(10-8-16)23-18(29)15-30-21-25-19(27-11-3-1-4-12-27)24-20(26-21)28-13-5-2-6-14-28/h7-10H,1-6,11-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDEXJXLDROIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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